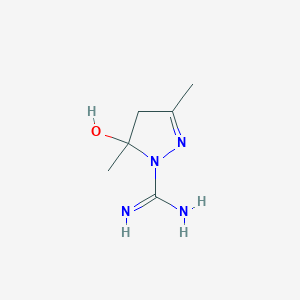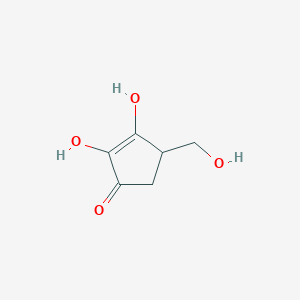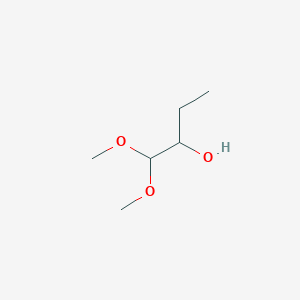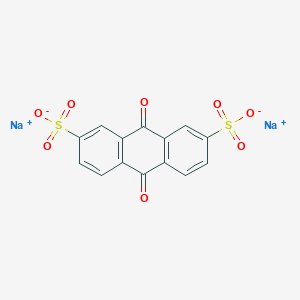
アントラキノン-2,7-ジスルホン酸二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチルエルゴメトリンは、主に産科で子宮収縮薬として使用され、分娩後や自然流産または人工妊娠中絶後の過剰な出血を防ぎ、コントロールするために用いられます . さらに、メチルエルゴメトリンは片頭痛の治療にも使用されることがあります .
製法
メチルエルゴメトリンは、エルゴノビンから半合成された誘導体です。合成には、エルゴノビン分子にヒドロキシメチル基を付加することが含まれます。 反応条件としては、通常、エタノールやメタノールなどの溶媒と、反応を促進する触媒を使用します . 工業的な生産方法では、メチルエルゴメトリンマレイン酸塩を大量に合成し、その後精製して錠剤や注射液に製剤化します .
化学反応の分析
メチルエルゴメトリンは、次のような様々な化学反応を起こします。
酸化: メチルエルゴメトリンは酸化されて異なる代謝物に変換することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を使用して、メチルエルゴメトリンを還元型に変換することができます。
科学研究の応用
メチルエルゴメトリンには、いくつかの科学研究における応用があります。
化学: エルゴアルカロイドとその誘導体の研究における標準物質として使用されます。
生物学: 研究者は、メチルエルゴメトリンを使用して、平滑筋収縮に対する影響や様々な受容体との相互作用を研究しています。
科学的研究の応用
Methergine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: Researchers use methergine to study its effects on smooth muscle contraction and its interactions with various receptors.
作用機序
メチルエルゴメトリンは、子宮の平滑筋に直接作用し、トーン、頻度、リズム収縮の振幅を増強します。 この作用は、メチルエルゴメトリンがドーパミンD1受容体と結合し、拮抗作用を示すことで媒介されます . 結果として生じる持続的な収縮は、分娩の第三期の短縮と出血量の減少に役立ちます .
類似化合物の比較
メチルエルゴメトリンは、エルゴノビン、リゼルグ酸、リゼルグ酸ジエチルアミド(LSD)などの他のエルゴアルカロイドと化学的に類似しています。 メチルエルゴメトリンは、子宮収縮薬としての特異的な用途と持続的な子宮収縮を誘発する能力において独特です . その他の類似化合物は次のとおりです。
エルゴノビン: 同様の目的で使用されますが、薬物動態が異なります。
リゼルグ酸ジエチルアミド(LSD): 医療用途ではなく、幻覚作用で知られています.
将来の方向性
準備方法
Methergine is a semi-synthetic derivative of ergonovine. The synthesis involves the addition of a hydroxymethyl group to the ergonovine molecule. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods involve the large-scale synthesis of methylergometrine maleate, which is then purified and formulated into tablets or injectable solutions .
化学反応の分析
Methergine undergoes various chemical reactions, including:
Oxidation: Methergine can be oxidized to form different metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert methergine into its reduced forms using reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxymethyl group, leading to the formation of different derivatives.
類似化合物との比較
Methergine is chemically similar to other ergot alkaloids such as ergonovine, lysergic acid, and lysergic acid diethylamide (LSD). it is unique in its specific use as an oxytocic agent and its ability to produce sustained uterine contractions . Other similar compounds include:
Ergonovine: Used for similar purposes but with a different pharmacokinetic profile.
Lysergic acid diethylamide (LSD): Known for its psychedelic effects rather than its medical applications.
Methergine’s uniqueness lies in its specific receptor interactions and its effectiveness in controlling postpartum hemorrhage .
特性
| { "Design of the Synthesis Pathway": "This compound can be synthesized by a multi-step process starting from anthracene. The first step involves the sulfonation of anthracene to obtain 2-sulfonicanthracene. This intermediate is then oxidized to obtain 2,7-dioxoanthracene-3,6-disulfonic acid, which is subsequently treated with sodium hydroxide to form the disodium salt of 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-.", "Starting Materials": [ "Anthracene", "Sulfuric acid", "Sodium nitrate", "Sodium hydroxide" ], "Reaction": [ "Sulfonation of anthracene using sulfuric acid and sodium nitrate to obtain 2-sulfonicanthracene", "Oxidation of 2-sulfonicanthracene using potassium permanganate to obtain 2,7-dioxoanthracene-3,6-disulfonic acid", "Treatment of 2,7-dioxoanthracene-3,6-disulfonic acid with sodium hydroxide to form the disodium salt of 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-" ] } | |
CAS番号 |
853-67-8 |
分子式 |
C14H8NaO8S2 |
分子量 |
391.3 g/mol |
IUPAC名 |
disodium;9,10-dioxoanthracene-2,7-disulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22); |
InChIキー |
ZDHFPWDKZWYDAV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O.[Na] |
| 853-67-8 | |
物理的記述 |
OtherSolid |
ピクトグラム |
Irritant |
関連するCAS |
10017-59-1 |
同義語 |
9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic Acid Disodium Salt; Disodium 9,10-Anthraquinone-2,7-disulfonate; Disodium Anthraquinone-2,7-disulfonate; Sodium Anthraquinone-2,7-disulfonate; 9,10-Dioxo-9,10-dihydroanthracene-2,7-disulfonic Acid Diso |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


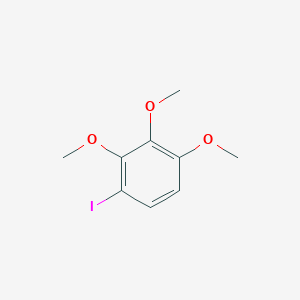
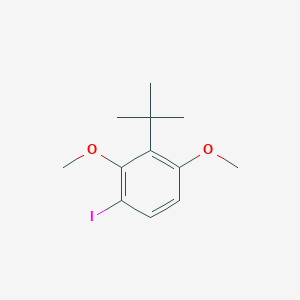
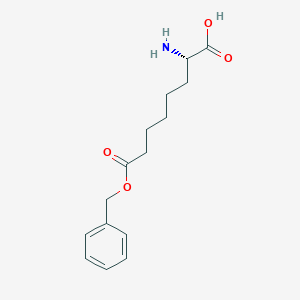
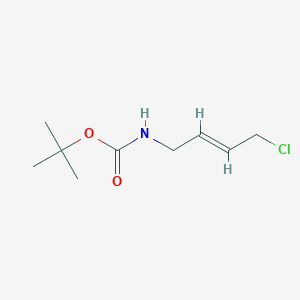
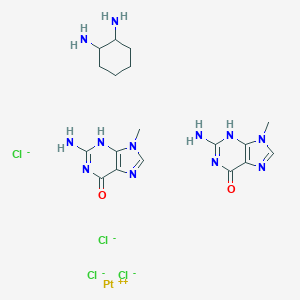
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
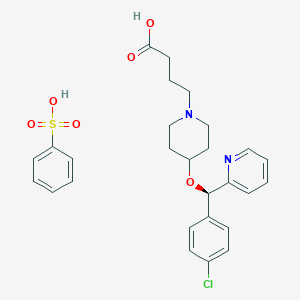
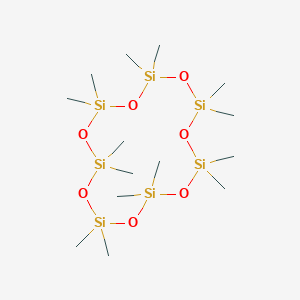
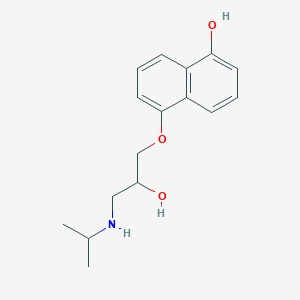
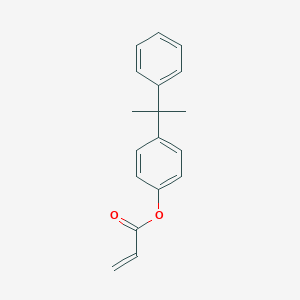
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
